molecular formula C8H4Br2N2O2S B1439427 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid CAS No. 182415-31-2

4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1439427
CAS No.: 182415-31-2
M. Wt: 352 g/mol
InChI Key: CGDCIYIQAIPESQ-UHFFFAOYSA-N
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Description

4-Bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid is a high-value pyrazoline-based chemical building block designed for pharmaceutical research and development. This bifunctionalized heterocyclic compound serves as a critical synthetic intermediate in the discovery of novel therapeutic agents. Its specific molecular architecture, featuring a brominated pyrazole core coupled with a brominated thienyl group, makes it a versatile precursor for constructing more complex bioactive molecules through cross-coupling reactions and further functionalization. This compound is part of a class of molecules investigated for their potential as androgen receptor modulating compounds . Pyrazoline derivatives, in general, are recognized as privileged structures in medicinal chemistry due to their wide spectrum of pharmacological activities. Research into pyrazolines has shown they can act as cannabinoid CB1 receptor antagonists, which may be relevant for conditions like obesity and metabolic disorders, and also exhibit other activities such as antimicrobial, anti-inflammatory, and anticancer properties . The presence of two bromine atoms on distinct ring systems provides handles for targeted structural elaboration via metal-catalyzed coupling reactions, allowing medicinal chemists to fine-tune the compound's properties and interactions with biological targets. As such, this chemical is intended solely for use in laboratory research to advance the development of new pharmaceutical candidates and probe complex biochemical pathways.

Properties

IUPAC Name

4-bromo-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2S/c9-4-2-1-3(15-4)6-5(10)7(8(13)14)12-11-6/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDCIYIQAIPESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=C(C(=NN2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid typically follows a multi-step route involving:

  • Construction of the pyrazole ring system.
  • Introduction of bromine substituents via selective halogenation.
  • Coupling of the 5-bromo-2-thienyl moiety to the pyrazole core.
  • Functionalization at the 5-position of the pyrazole ring to install the carboxylic acid group.

The process often uses halogenation reactions (bromination) and coupling reactions under controlled conditions to ensure regioselectivity and high yields.

Key Reaction Steps and Conditions

Step Reaction Type Reagents & Conditions Notes
1 Pyrazole ring formation Starting from simple pyrazole derivatives or hydrazines Formation of the heterocyclic core
2 Bromination Use of bromine (Br2) or phosphorus tribromide (PBr3) Selective bromination at 4-position of pyrazole and 5-position of thiophene ring
3 Coupling reaction Cross-coupling (e.g., Suzuki or Stille) or direct substitution Attachment of 5-bromo-2-thienyl group to pyrazole ring
4 Carboxylation Introduction of carboxylic acid group at 5-position Can be via oxidation of methyl or ester intermediates
  • Bromination is critical and often performed using bromine or reagents like phosphorus tribromide (PBr3), sometimes prepared in situ, under controlled temperature (30–50 °C) to avoid over-bromination or decomposition.
  • Coupling reactions to attach the bromothienyl group typically require palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, depending on the precursor structures.
  • The carboxylic acid group is introduced either by direct carboxylation or by hydrolysis of ester intermediates formed in earlier steps.

Representative Synthetic Route (Literature-Based)

A plausible synthetic route based on analogous pyrazole derivatives and bromination methods is as follows:

  • Synthesis of 3-hydroxy-1H-pyrazole-5-carboxylate ester as the starting pyrazole intermediate.
  • Treatment with phosphorus tribromide (PBr3) in acetonitrile at 30–50 °C to brominate the pyrazole ring selectively.
  • Addition of bromine (Br2) at 30–40 °C to brominate the thiophene ring.
  • Subsequent coupling reaction to attach the 5-bromo-2-thienyl substituent to the pyrazole core.
  • Hydrolysis of the ester to yield the final carboxylic acid product.

This method, adapted from processes used for related pyrazole derivatives, provides a cost-effective and efficient synthesis pathway.

Reaction Parameters Influencing Yield and Purity

Parameter Effect on Synthesis
Temperature Optimal range 30–50 °C; higher temperatures may cause side reactions or decomposition
Solvent Polar solvents like acetonitrile enhance solubility and reaction kinetics
Brominating agent Choice between Br2 and PBr3 affects selectivity and reaction time
Reaction time Typically 0.5–2 hours depending on step; prolonged times may reduce yield due to degradation
pH / Neutralization Use of sodium bicarbonate to neutralize acidic intermediates improves isolation

Characterization and Quality Control

Summary Table of Preparation Data

Aspect Details
Molecular Formula C8H4Br2N2O2S
Molecular Weight 352 g/mol
Key Reagents Bromine (Br2), Phosphorus tribromide (PBr3), sodium bicarbonate
Typical Solvent Acetonitrile
Temperature Range 30–50 °C
Reaction Time 0.5–2 hours
Purification Neutralization with NaHCO3, recrystallization
Characterization Methods NMR, MS, IR, melting point

Research Findings and Notes

  • The multi-step synthesis requires careful control of bromination to avoid multiple substitutions that could reduce yield or complicate purification.
  • The compound’s brominated thiophene and pyrazole rings provide reactive sites for further functionalization, making it a versatile intermediate in drug discovery and materials chemistry.
  • Safety considerations are critical due to the compound’s toxicity by ingestion, skin contact, and inhalation; appropriate protective measures must be implemented during synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C8_8H4_4Br2_2N2_2O2_2S
Molecular Weight : 352.00 g/mol
Functional Groups : Pyrazole ring, carboxylic acid, bromo substituents, and a thienyl group.

The compound's structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.

Chemistry

4-Bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid serves as an essential intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and nucleophilic substitution, makes it valuable in organic synthesis. For example:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction reactions can yield amines or alcohols using sodium borohydride or lithium aluminum hydride.

These transformations allow chemists to create derivatives with tailored properties for specific applications in materials science and pharmaceuticals.

Biology

The biological activity of this compound has been extensively studied, particularly its potential antimicrobial and anticancer properties. Research indicates that pyrazole derivatives often exhibit significant biological activities:

  • Antimicrobial Activity : Studies have shown that compounds similar to 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid possess antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth. The mechanism of action likely involves interaction with molecular targets such as enzymes or receptors .

Medicine

In medicinal chemistry, 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid is explored as a potential drug candidate. Its structural features may contribute to the development of novel therapeutic agents:

  • Drug Development : The compound can be modified to enhance its efficacy and selectivity against specific diseases. For instance, derivatives have been synthesized to improve their pharmacological profiles while minimizing side effects .

Industrial Applications

In industry, this compound is utilized in the development of advanced materials:

  • Conductive Polymers : Its unique electronic properties make it suitable for creating conductive polymers used in electronic devices.
  • Organic Semiconductors : The compound's structure allows it to function as an organic semiconductor material, which is crucial for the development of organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of pyrazole derivatives on breast cancer cell lines. The results demonstrated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against cancer cells while exhibiting minimal toxicity towards normal cells.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of various pyrazole derivatives revealed that those containing brominated thiophene exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target .

Comparison with Similar Compounds

Halogenation Patterns

  • 3-(5-Bromothiophen-2-yl)-1H-pyrazole-5-carboxylic Acid (CID 45496319): Differs by lacking the 4-bromo substituent on the pyrazole ring.
  • 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid : Replaces the bromothienyl group with a methoxyphenyl substituent. The methoxy group introduces electron-donating effects, which may decrease acidity (pKa ~1.26 predicted) compared to the target compound’s stronger electron-withdrawing bromothienyl group .

Alkyl-Substituted Derivatives

  • 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS 128537-48-4): The ethyl and methyl groups increase hydrophobicity (logP ~2.1 predicted), reducing aqueous solubility compared to the target compound. This derivative is stored at 2–8°C, suggesting higher stability under refrigeration .
  • 4-Bromo-2-methyl-5-propylpyrazole-3-carboxylic Acid (CAS 128537-50-8): Propyl substitution further enhances lipophilicity, making it more suitable for lipid-based formulations. However, the altered substitution pattern may reduce intermolecular halogen bonding observed in bromothienyl derivatives .

Heterocyclic Variations

  • 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic Acid (CAS 1710661-07-6): Replaces the thienyl group with a bromopyridinyl-triazole system.
  • 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid: Fusion of thiophene with pyrrole increases π-conjugation, which could enhance optoelectronic properties. However, the absence of a pyrazole ring limits direct comparison in pharmacological contexts .

Functional Group Modifications

  • 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid : The trifluoromethyl group is a stronger electron-withdrawing substituent than bromine, lowering the pKa of the carboxylic acid (predicted ~1.0) and increasing metabolic stability in vivo .
  • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate : The ester derivative shows reduced polarity compared to the carboxylic acid form, improving membrane permeability. This modification is critical in prodrug design, as seen in PET radiotracer synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight Predicted pKa Key Applications
Target Compound C₈H₄Br₂N₂O₂S 4-Br, 5-(5-Br-thienyl) 366.01 ~1.5 Antimicrobial, Materials
3-(5-Bromothiophen-2-yl)-1H-pyrazole-5-carboxylic Acid C₈H₅BrN₂O₂S 5-(5-Br-thienyl) 289.11 ~2.0 Intermediate synthesis
4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid C₁₁H₉BrN₂O₃ 4-Br, 3-(4-MeO-phenyl) 305.11 ~1.26 Drug discovery
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid C₇H₉BrN₂O₂ 4-Br, 3-ethyl, 1-methyl 233.06 ~1.8 Agrochemicals

Key Research Findings

  • Halogen Interactions : Bromine atoms in the target compound facilitate halogen bonding, critical for protein-ligand interactions. Chloro analogues (e.g., from ) exhibit weaker interactions, underscoring bromine’s superiority in therapeutic applications .
  • Synthetic Flexibility : Derivatives like ethyl esters () demonstrate the adaptability of pyrazole-carboxylic acid scaffolds for tailored pharmacokinetics .
  • Thermal Stability : Alkyl-substituted derivatives (e.g., 4-bromo-3-ethyl-1-methyl) require refrigeration (2–8°C), whereas bromothienyl derivatives may exhibit higher thermal stability due to aromatic stacking .

Biological Activity

4-Bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid can be summarized as follows:

  • Molecular Formula : C9_{9}H6_{6}Br2_{2}N2_{2}O2_{2}
  • Molecular Weight : 309.96 g/mol
  • Functional Groups : Pyrazole ring, carboxylic acid, bromo substituents, and a thienyl group.

Anti-inflammatory Activity

Research indicates that compounds with similar pyrazole structures exhibit significant anti-inflammatory effects. For instance, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. A study reported that certain pyrazole derivatives demonstrated superior COX-2 inhibitory activity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib, with IC50_{50} values below 0.01 µM for COX-2 inhibition .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid showed promising activity against various bacterial strains, including E. coli and Staphylococcus aureus. For example, a related compound exhibited an inhibition percentage of 98% against Mycobacterium tuberculosis at low concentrations .

Anticancer Properties

Pyrazole derivatives have also been investigated for their anticancer properties. Notably, compounds have been identified that inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The mechanism often involves the induction of apoptosis and disruption of microtubule formation, leading to cell cycle arrest . The growth inhibitory concentration (GI50_{50}) for some derivatives was found to be as low as 0.25 µM in MCF-7 cells .

The biological activities of 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes), contributing to its anti-inflammatory effects.
  • Disruption of Cancer Cell Metabolism : By interfering with metabolic pathways in cancer cells, pyrazole derivatives can induce apoptosis and inhibit proliferation.
  • Antimicrobial Action : The presence of electron-withdrawing groups enhances the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Burguete et al. (2014)Pyrazole DerivativesAntimicrobialSignificant inhibition against Mycobacterium tuberculosis at low concentrations .
Liao et al. (2022)StyrylpyrazolesAnticancerGI50_{50} values in low micromolar range for MCF-7 and PC3 cells; induced apoptosis .
Recent Review (2022)Various PyrazolesAnti-inflammatorySuperior COX-2 inhibition compared to standard NSAIDs; potential for new drug development .

Q & A

Basic: What are the standard synthetic routes for 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid?

Methodological Answer:
A common approach involves Suzuki-Miyaura cross-coupling to introduce bromothienyl groups. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can react with bromothiophene boronic acids in degassed DMF/H₂O under Pd(PPh₃)₄ catalysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields intermediates, which are hydrolyzed under basic conditions (e.g., NaOH/EtOH) to the carboxylic acid . Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical for yield improvement.

Advanced: How can computational methods guide the optimization of reaction conditions for brominated pyrazole derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations predict transition states and electron-density distributions for intermediates. For example, Fukui indices can identify nucleophilic/electrophilic sites in bromothienyl-pyrazole intermediates, aiding in regioselective functionalization. Solvent effects (DMF vs. THF) are modeled using COSMO-RS to optimize polarity for cross-coupling reactions . Pairing computational results with experimental validation (e.g., monitoring by LC-MS) reduces trial-and-error synthesis .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thienyl protons at δ 6.8–7.2 ppm; pyrazole protons at δ 7.5–8.0 ppm) .
  • IR Spectroscopy : Carboxylic acid O-H stretch at ~2500–3300 cm⁻¹; C=O stretch at ~1680–1720 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 409.85 for C₈H₅Br₂N₂O₂S) .

Advanced: How does X-ray crystallography resolve ambiguities in pyrazole-thiophene regiochemistry?

Methodological Answer:
Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) determines bond angles (e.g., Br-C-Br dihedral angles ~120°) and packing motifs. For example, 3-(4-bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole showed intermolecular π-π stacking (3.5 Å spacing), critical for stability analysis . Data refinement (ShelXL) and thermal ellipsoid plots distinguish positional disorder in bromine substituents .

Basic: How is the reactivity of the carboxylic acid group exploited for derivatization?

Methodological Answer:
The carboxylic acid undergoes:

  • Esterification : With ethyl chloroformate in THF/pyridine to form ethyl esters for solubility studies .
  • Amidation : Coupling with HATU/DIPEA and amines (e.g., benzylamine) to generate bioisosteres for SAR studies .
    Reaction progress is monitored by TLC (Rf ~0.3–0.5 in CH₂Cl₂/MeOH 9:1).

Advanced: What strategies address conflicting biological activity data in pyrazole-thiophene analogs?

Methodological Answer:

  • Dose-Response Curves : IC₅₀ values (e.g., in cancer cell lines) are normalized to controls (e.g., cisplatin) to account for batch variability .
  • Off-Target Profiling : Radioligand binding assays (σ₁/σ₂ receptors) identify non-specific interactions .
  • Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH) quantifies degradation half-life discrepancies .

Basic: How is the compound’s photophysical behavior assessed for sensor applications?

Methodological Answer:

  • UV-Vis Spectroscopy : Solvatochromic shifts in DMSO vs. CHCl₃ (λmax ~300–350 nm) indicate π→π* transitions influenced by bromine’s electron-withdrawing effect .
  • Fluorescence Quenching : Titration with metal ions (e.g., Cu²⁺) quantifies Stern-Volmer constants (Ksv ~10³–10⁴ M⁻¹) for sensor design .

Advanced: What hybrid methodologies integrate synthetic and computational data for SAR studies?

Methodological Answer:

  • 3D-QSAR : CoMFA/CoMSIA models (Sybyl-X) correlate substituent bulk (e.g., Br vs. Cl) with biological activity (e.g., IC₅₀ against tubulin) .
  • Molecular Dynamics : Simulate ligand-protein binding (e.g., with carbonic anhydrase II) to predict inhibition constants (Ki) . Experimental validation via SPR (Biacore) confirms computational hits .

Basic: How is the compound’s stability under varying pH conditions evaluated?

Methodological Answer:

  • Forced Degradation Studies : Incubate in buffers (pH 1–13, 37°C) for 24–72 hours. Monitor degradation by HPLC (C18 column, 0.1% TFA/ACN gradient) .
  • Kinetic Analysis : Pseudo-first-order rate constants (kobs) quantify acid-catalyzed hydrolysis of the pyrazole ring .

Advanced: What mechanistic insights explain regioselective bromination failures?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : Bromine (Br₂/FeBr₃) preferentially attacks electron-rich thienyl positions. Steric maps (Mercury 4.0) predict hindered access to the pyrazole C-3 position .
  • Competitive Pathways : Radical bromination (NBS/AIBN) under UV light may bypass EAS limitations, but requires rigorous exclusion of moisture .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid

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